molecular formula C5H4ClNO B146416 5-Chloro-2-hydroxypyridine CAS No. 4214-79-3

5-Chloro-2-hydroxypyridine

Cat. No.: B146416
CAS No.: 4214-79-3
M. Wt: 129.54 g/mol
InChI Key: SZFUWUOHDRMCKD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyridine (C₅H₄ClNO, MW 129.54 g/mol) is a pyridine derivative with a hydroxyl (-OH) group at position 2 and a chlorine (-Cl) substituent at position 3. Key properties include:

  • Melting Point: 163–164°C .
  • Spectroscopic Data: FT-IR and FT-Raman studies reveal vibrational modes associated with O-H (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds .
  • Electronic Properties: Density Functional Theory (DFT) studies show a solvent-dependent HOMO-LUMO gap (4.5–5.0 eV in water, DMSO, ethanol, and acetone), crucial for charge transfer applications .
  • Applications: Used in perovskite solar cells due to its push-pull electron structure and studied as an insulysin inhibitor in molecular docking .

Preparation Methods

Direct Chlorination of 2-Hydroxypyridine

Chlorination of 2-hydroxypyridine represents the most straightforward route to 5-chloro-2-hydroxypyridine, leveraging the hydroxyl group’s directing effects. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed under reflux conditions (80–110°C, 4–6 hours), achieving yields of 82–88% . The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs chlorination to the para position (C5) relative to the hydroxyl group at C2.

Mechanistic Insights :
The hydroxyl group activates the pyridine ring, enhancing electron density at C3 and C5. Steric hindrance at C3 favors chlorination at C5, as confirmed by density functional theory (DFT) calculations . Solvent polarity significantly impacts regioselectivity: non-polar solvents (e.g., toluene) favor C5 chlorination, while polar aprotic solvents (e.g., DMF) may lead to side products.

Optimization Parameters :

  • Temperature : Elevated temperatures (>100°C) reduce reaction time but risk over-chlorination.

  • Catalyst : Addition of catalytic FeCl₃ (0.5 mol%) improves yield by 12% .

  • Workup : Quenching with ice-water followed by neutralization (NaHCO₃) minimizes hydrolysis of the chlorinated product.

Acetate Protection-Deprotection Strategy

This two-step approach involves acetylating 2-hydroxypyridine to 2-acetoxypyridine, followed by chlorination and hydrolysis. The method achieves near-quantitative yields (95–96%) and is favored industrially for its scalability .

Step 1: Acetylation
2-Hydroxypyridine is treated with acetic anhydride (1.2 equiv) in pyridine at 25°C for 2 hours, yielding 2-acetoxypyridine (98% purity) .

Step 2: Chlorination and Hydrolysis

  • Chlorination : 2-Acetoxypyridine reacts with Cl₂ gas in CCl₄ at 40°C, producing 5-chloro-2-acetoxypyridine (87% yield) .

  • Hydrolysis : K₂CO₃ in methanol (20°C, 2 hours) cleaves the acetate group, yielding this compound .

Advantages :

  • The acetyl group acts as a protecting group, preventing undesired side reactions during chlorination.

  • Mild hydrolysis conditions preserve the chloro substituent.

Diazotization and Nucleophilic Substitution

Adapted from nickel complex synthesis , this method involves diazotization of 5-chloro-2-aminopyridine followed by hydroxylation. While less common, it provides an alternative route under acidic conditions.

Procedure :

  • Diazotization : 5-Chloro-2-aminopyridine is treated with NaNO₂ and HCl at 0–5°C, forming a diazonium salt.

  • Hydroxylation : The diazonium salt is heated in aqueous H₂SO₄ (70°C, 1 hour), yielding this compound (75% yield) .

Challenges :

  • Requires strict temperature control to avoid decomposition.

  • Generates hazardous byproducts (e.g., N₂ gas), complicating large-scale applications.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Cost Efficiency Scalability
Direct Chlorination 82–884–6 hoursModerateHigh
Dichloropyridine Hydrolysis 89–933–5 hoursLowModerate
Acetate Strategy 95–964 hours (total)HighHigh
Diazotization 70–756–8 hoursLowLow

Key Observations :

  • The acetate strategy offers the highest yield and scalability, making it preferable for industrial production.

  • Direct chlorination balances cost and efficiency for laboratory-scale synthesis.

  • Diazotization routes are limited by safety and yield constraints.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-hydroxypyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Complex Formation: This compound can act as a donor ligand and form complexes with metals such as copper.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in methanol is a common reagent for substitution reactions.

    Complex Formation: Copper salts are commonly used for forming metal complexes.

Major Products:

    2-Hydroxy-5-methoxypyridine: Formed from nucleophilic substitution reactions.

    Copper Complexes: Formed from complexation reactions with copper salts.

Scientific Research Applications

Coordination Chemistry

5-Chloro-2-hydroxypyridine acts as a donor ligand in coordination chemistry. It forms complexes with various metal ions, particularly copper, enhancing the understanding of metal-ligand interactions and the synthesis of metal-organic frameworks. This property is crucial for catalysis and material science applications .

Enzyme Inhibition Studies

This compound has been extensively studied for its role in enzyme inhibition:

  • Xanthine Dehydrogenase : It has been used to investigate the effects of dicumarol on xanthine dehydrogenase, which is involved in purine metabolism. The compound's ability to inhibit this enzyme provides insights into metabolic pathways and potential therapeutic targets for conditions like gout and hyperuricemia .
  • Insulysin Inhibition : Research indicates that this compound can inhibit insulysin, an enzyme responsible for degrading insulin. This inhibition may have implications for diabetes management by prolonging insulin action in the body .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests its potential use as a therapeutic agent against resistant bacterial infections .

Intermediate in Synthesis

In the pharmaceutical and agrochemical industries, this compound serves as an important intermediate in the synthesis of various compounds. Its unique reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that are valuable in drug development and agricultural applications .

Biotransformation Studies

Research involving Burkholderia sp. MAK1 has shown that this bacterium can metabolize pyridine derivatives, including this compound. This biotransformation capability highlights potential applications in bioremediation and synthetic biology, where microbial processes can be harnessed for environmental cleanup or the synthesis of valuable compounds .

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Molecular Liquids demonstrated its effectiveness against resistant bacterial strains, emphasizing its potential as a therapeutic agent.
  • Insulysin Binding Affinity : Molecular docking studies revealed that this compound binds competitively to insulysin with a binding affinity comparable to known inhibitors, supporting its role in diabetes treatment strategies .
  • Biodegradation Pathways : The identification of a novel degradation pathway for 2-hydroxypyridine by Burkholderia sp. MAK1 provides insights into microbial metabolism and suggests further applications for biocatalysis in synthetic processes .

Mechanism of Action

    Enzyme Inhibition: 5-Chloro-2-hydroxypyridine acts as an inhibitor of enzymes such as xanthine dehydrogenase.

Molecular Targets and Pathways:

    Xanthine Dehydrogenase: This enzyme is involved in the oxidative metabolism of purines. Inhibition of this enzyme by this compound affects the metabolic pathway of purine degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-chloropyridine (C₅H₅ClN₂, MW 128.56 g/mol)

  • Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Properties: Melting Point: 133–136°C . Reactivity: The amino group enhances basicity and solubility in polar solvents. Applications: Intermediate in pharmaceutical synthesis (e.g., zopiclone derivatives) .
  • Contrast : Lower melting point than 5-Chloro-2-hydroxypyridine due to weaker hydrogen bonding from -NH₂ vs. -OH .

2-Hydroxy-5-nitropyridine (C₅H₄N₂O₃, MW 156.10 g/mol)

  • Structure: Nitro (-NO₂) group at position 5 instead of chlorine.
  • Properties: Melting Point: Not explicitly reported, but nitro groups typically elevate melting points. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing HOMO-LUMO gaps compared to this compound. Applications: Potential in explosives or agrochemicals due to nitro group reactivity .

5-Chloro-2-cyanopyridine (C₆H₃ClN₂, MW 138.55 g/mol)

  • Structure: Cyano (-CN) group at position 2.
  • Properties: Reactivity: The cyano group facilitates nucleophilic substitution reactions. Synthesis: Prepared from 4-chloro-pyridine-2-carbonitrile . Applications: Intermediate for pharmaceuticals (e.g., 5-Chloropyridine-2-carboxylic acid) .
  • Contrast : Higher molecular weight and stronger electron-withdrawing effects (-CN vs. -OH) alter charge distribution compared to this compound .

Physicochemical and Electronic Properties

Table 1: Comparative Data for Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
This compound C₅H₄ClNO 129.54 163–164 -OH, -Cl Solar cells, enzyme inhibitors
2-Amino-5-chloropyridine C₅H₅ClN₂ 128.56 133–136 -NH₂, -Cl Pharmaceutical intermediates
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 156.10 N/A -OH, -NO₂ Explosives, agrochemicals
5-Chloro-2-cyanopyridine C₆H₃ClN₂ 138.55 N/A -CN, -Cl Pharmaceutical synthesis

Solvent Effects on Electronic Properties

  • This compound : HOMO-LUMO gap narrows in polar solvents (e.g., 4.5 eV in water vs. 5.0 eV in acetone) due to enhanced solvation stabilizing excited states .
  • Nitro Derivatives : Stronger solvatochromism expected in 2-Hydroxy-5-nitropyridine due to nitro group polarity .

Spectroscopic and Computational Insights

  • FT-IR/FT-Raman: this compound shows distinct O-H stretching (3200–3600 cm⁻¹) and C-Cl bending (600–800 cm⁻¹) . Amino derivatives (e.g., 2-Amino-5-chloropyridine) exhibit N-H stretching near 3300 cm⁻¹ .
  • DFT Studies :
    • This compound has a planar geometry with intramolecular hydrogen bonding (O-H···N), stabilizing its structure .
    • Electron Localization Function (ELF) analysis indicates high electron density near oxygen and chlorine atoms .

Biological Activity

5-Chloro-2-hydroxypyridine (CAS Number: 4214-79-3) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent studies and findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₅H₄ClNO
Molecular Weight129.54 g/mol
Melting Point163-165 °C
Boiling Point311 °C
Density1.4 g/cm³
Flash Point141.9 °C

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Molecular Liquids demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria . The compound's mechanism appears to involve the inhibition of essential bacterial enzymes, leading to cell death.

Inhibition of Insulysin

This compound has been identified as an insulysin inhibitor, which is particularly relevant for diabetes research. Insulysin is an enzyme that degrades insulin and other peptides, and its inhibition can lead to prolonged insulin action in the body. A detailed investigation into this inhibitory effect revealed that the compound binds competitively to the active site of insulysin, thus preventing substrate access .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound's hydroxyl group enhances its ability to form hydrogen bonds with enzyme active sites, facilitating effective inhibition.
  • Cellular Uptake : Its relatively small size and polar nature allow for efficient cellular uptake, leading to increased intracellular concentrations and enhanced biological effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : In one study, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting strong antimicrobial potential .
  • Insulysin Inhibition : A molecular docking study revealed that this compound binds effectively to insulysin with a binding affinity comparable to known inhibitors. This finding supports its role as a potential therapeutic agent in diabetes management .
  • Biotransformation Studies : Research utilizing Burkholderia sp. MAK1 indicated that this strain can metabolize pyridine derivatives including this compound, leading to various hydroxylated products. This biotransformation capability suggests potential applications in bioremediation or synthetic biology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-hydroxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via halogenation or substitution reactions. A documented route involves starting from 3-iodo-6-chloropyridine, where iodine is replaced by a hydroxyl group under controlled alkaline conditions . Optimization includes adjusting pH (e.g., using NaOH in aqueous ethanol), temperature (60–80°C), and reaction time (4–6 hours) to maximize yield. Alternative pathways may involve direct chlorination of 2-hydroxypyridine derivatives, requiring inert atmospheres to avoid side reactions .

Q. How is this compound characterized using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., O–H stretching at ~3200 cm⁻¹ and C–Cl vibrations at ~700 cm⁻¹) . X-ray photoelectron spectroscopy (XPS) confirms tautomeric forms by analyzing nitrogen and oxygen core-level shifts .
  • Computational : Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level predicts electronic properties (e.g., HOMO-LUMO gaps) and solvent effects. Solvent polarity adjustments (e.g., water vs. DMSO) are modeled using polarizable continuum models (PCMs) to study solvation energy .

Advanced Research Questions

Q. How does chlorination influence the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone forms in this compound?

  • Methodological Answer : Chlorination disrupts the tautomeric equilibrium by stabilizing the 2-hydroxypyridine form. XPS and DFT studies reveal that the electron-withdrawing Cl substituent reduces the energy difference between tautomers, favoring the enol (2-hydroxypyridine) form in polar solvents. Experimental validation involves comparing ionization potentials (D0 and D1 states) and geometry optimizations of both tautomers . Contradictions arise in non-polar solvents, where the keto (2-pyridone) form may dominate, requiring solvent-dependent NMR or UV-Vis analysis for resolution.

Q. What computational approaches are used to study the electronic properties and molecular interactions of this compound in drug design?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like insulysin. A study combined docking scores (ΔG < −7 kcal/mol) with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability in binding pockets. Frontier molecular orbital (FMO) analysis via DFT identifies electron-rich regions for nucleophilic interactions, critical for inhibitor design . Advanced workflows integrate QM/MM (quantum mechanics/molecular mechanics) to model enzymatic reactions involving the compound .

Q. How can this compound derivatives enhance perovskite solar cell efficiency?

  • Methodological Answer : Derivatives with push-pull electronic configurations (e.g., –NO₂ or –NH₂ substituents) improve charge transport in perovskite layers. Experimental design involves synthesizing derivatives via Suzuki coupling or nucleophilic substitution, followed by UV-Vis (bandgap tuning) and electrochemical impedance spectroscopy (EIS) to measure charge recombination rates. A 2021 study reported a 18.7% power conversion efficiency (PCE) using a this compound-based additive, attributed to defect passivation at grain boundaries .

Properties

IUPAC Name

5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUWUOHDRMCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022215
Record name 5-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
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CAS No.

4214-79-3
Record name 5-Chloro-2(1H)-pyridinone
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Record name 5-Chloro-2-pyridinol
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Record name 5-Chloro-2-pyridinol
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Record name 5-chloropyridin-2-ol
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Record name 5-CHLORO-2-PYRIDINOL
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Synthesis routes and methods

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
Quantity
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Reaction Step One
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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